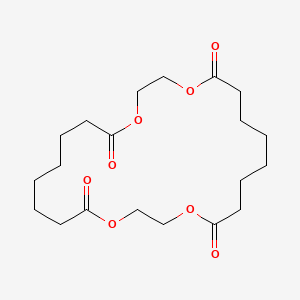
19,19-Diethyl-14,24-ditridecylheptatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19,19-Diethyl-14,24-ditridecylheptatriacontane: is a complex organic compound with the molecular formula C67H136 It is a long-chain hydrocarbon, characterized by its significant molecular weight and unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 19,19-Diethyl-14,24-ditridecylheptatriacontane typically involves multi-step organic reactions. The process begins with the preparation of the core heptatriacontane structure, followed by the introduction of ethyl and tridecyl groups at specific positions. Common synthetic routes include:
Alkylation Reactions: Using alkyl halides and strong bases to introduce ethyl and tridecyl groups.
Hydrogenation: Ensuring the saturation of the hydrocarbon chain.
Purification: Techniques such as distillation and chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
19,19-Diethyl-14,24-ditridecylheptatriacontane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form alcohols, ketones, or carboxylic acids.
Reduction: Using reducing agents to modify the hydrocarbon chain.
Substitution: Halogenation or other substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens (chlorine, bromine), organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or carboxylic acids, while substitution reactions can introduce halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
19,19-Diethyl-14,24-ditridecylheptatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty lubricants and as a component in certain polymer formulations.
Mecanismo De Acción
The mechanism by which 19,19-Diethyl-14,24-ditridecylheptatriacontane exerts its effects is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Heptatriacontane: A simpler long-chain hydrocarbon without the ethyl and tridecyl substitutions.
19,19-Diethylheptatriacontane: Similar structure but lacks the tridecyl groups.
14,24-Ditridecylheptatriacontane: Similar structure but lacks the ethyl groups.
Uniqueness
19,19-Diethyl-14,24-ditridecylheptatriacontane is unique due to the specific positioning of the ethyl and tridecyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
72942-96-2 |
|---|---|
Fórmula molecular |
C67H136 |
Peso molecular |
941.8 g/mol |
Nombre IUPAC |
19,19-diethyl-14,24-di(tridecyl)heptatriacontane |
InChI |
InChI=1S/C67H136/c1-7-13-17-21-25-29-33-37-41-45-49-57-65(58-50-46-42-38-34-30-26-22-18-14-8-2)61-53-55-63-67(11-5,12-6)64-56-54-62-66(59-51-47-43-39-35-31-27-23-19-15-9-3)60-52-48-44-40-36-32-28-24-20-16-10-4/h65-66H,7-64H2,1-6H3 |
Clave InChI |
MXDLXJWYQIXLQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CCCCC(CC)(CC)CCCCC(CCCCCCCCCCCCC)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


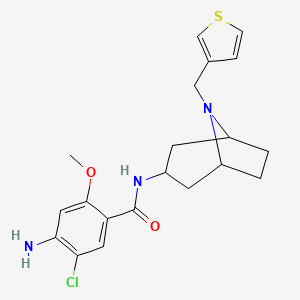
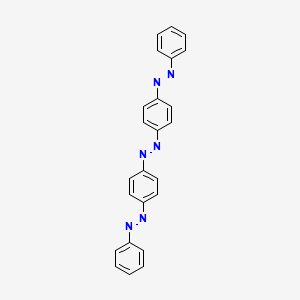
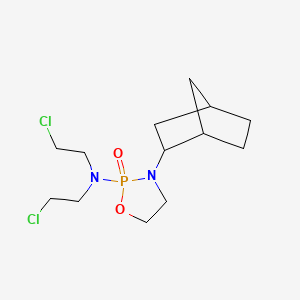
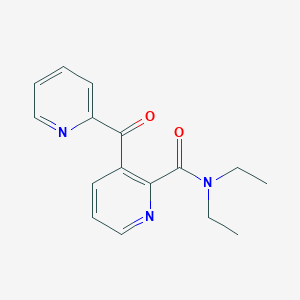
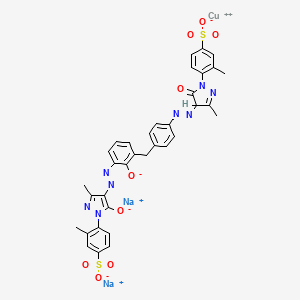
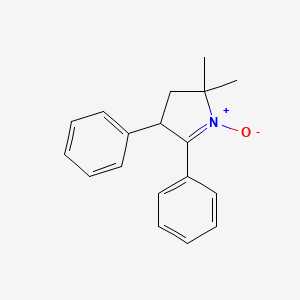
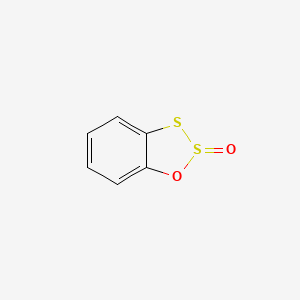
![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)
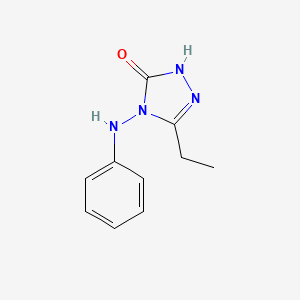
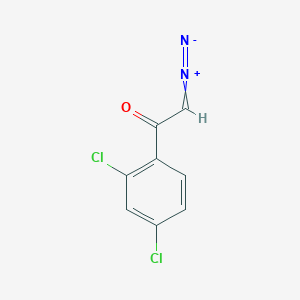
![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
